Procinolol hydrochloride
Descripción general
Descripción
Propranolol hydrochloride, also known as Procinolol hydrochloride, is a synthetic beta-adrenergic receptor blocking agent . It is used alone or together with other medicines to treat high blood pressure (hypertension) . It works by affecting the response to nerve impulses in certain parts of the body, like the heart. As a result, the heart beats slower and decreases the blood pressure .
Synthesis Analysis
Propranolol synthesis proceeds from 1-naphthol and isopropylamine under mild and less toxic conditions . Novel propranolol derivatives were designed by reactions of propranolol with benzoyl chloride, pyridinium chlorochromate, and n-butyl bromide through esterification, oxidation reduction, and alkylation, respectively .Molecular Structure Analysis
The propranolol molecule contains a total of 41 bonds. There are 20 non-H bond(s), 11 multiple bond(s), 6 rotatable bond(s), 11 aromatic bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 secondary amine(s) (aliphatic), 1 hydroxyl group(s), 1 secondary alcohol(s), and 1 ether(s) (aromatic) .Chemical Reactions Analysis
Propranolol hydrochloride can be oxidized with cerium (IV) in acid medium and subsequent measurement of the excess cerium (IV) either by its reaction with p -dimethylamino benzaldehyde ( p -DMAB) and measuring the resulting color at 460 nm (method A) or by its reaction with sulphanilic acid (SAA) to give a pink colored product peaking at 540 nm (method B) .Physical and Chemical Properties Analysis
Propranolol hydrochloride has a molecular weight of 295.8 and is soluble in DMSO at 40 mg/mL . It is a racemic mixture of 2 enantiomers where the S (-)-enantiomer has approximately 100 times the binding affinity for beta adrenergic receptors .Mecanismo De Acción
Target of Action
Procinolol hydrochloride, also known as Propranolol, is a non-selective beta-adrenergic antagonist . Its primary targets are the beta-adrenergic receptors (β-ARs), which are present in various human solid tumors, including breast, colorectal, ovarian, and melanoma . The S(-)-enantiomer of Propranolol has approximately 100 times the binding affinity for beta-adrenergic receptors .
Mode of Action
Propranolol competitively blocks both β1 and β2 adrenergic receptors . When access to β-receptor sites is blocked by Propranolol, the chronotropic, inotropic, and vasodilator responses to beta-adrenergic stimulation are decreased proportionately . This blocking of receptors helps the heart beat more slowly and reduces the heart’s workload .
Biochemical Pathways
Propranolol stimulates multiple signaling cascades, including the cAMP/PKA, MAPK/ERK1/2, p38/MAPK, PI3K/AKT, VEGF, and Src/STAT pathways and arachidonic acid (AA) cascade . These pathways induce cancer cell growth and invasion . The phosphorylation levels of AKT/MEK/ERK are significantly decreased following the inhibition of β2-AR .
Pharmacokinetics
Propranolol is well absorbed after oral administration and has dose-dependent bioavailability . It is extensively metabolized in the liver to active and inactive compounds via CYP2D6, CYP1A2, and CYP2C19 . In cases of renal and hepatic impairment, dose adjustment may be necessary .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Propranolol. For instance, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 0.18, which means that the use of Propranolol is predicted to present a low risk to the environment . Furthermore, Propranolol is considered to be readily biodegradable and there is evidence to support its rapid degradation in both surface waters and water-sediments systems .
Safety and Hazards
Direcciones Futuras
Propranolol hydrochloride is still widely used in the treatment of various conditions such as hypertension, tremors, angina, and cardiovascular disorders . It is also used to prevent heart attack, and to reduce the severity and frequency of migraine headaches . Future research may focus on developing new formulations and delivery systems to improve the therapeutic efficacy and patient compliance .
Análisis Bioquímico
Biochemical Properties
Procinolol hydrochloride interacts with beta-adrenergic receptors in the body, including the heart and blood vessels . It specifically competes with beta-adrenergic receptor stimulating agents, thereby inhibiting their effects . The compound is also known to interact with enzymes such as CYP1A2 and CYP2D6 during its metabolism .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by blocking beta-adrenergic receptors, which can impact cell signaling pathways and cellular metabolism . For instance, it can reduce heart rate and blood pressure by blocking the action of epinephrine and norepinephrine on the heart and blood vessels .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to beta-adrenergic receptors and blocking their activation . This prevents the action of hormones like epinephrine and norepinephrine, thereby reducing heart rate, blood pressure, and strain on the heart . It also undergoes side chain oxidation to α-naphthoxylactic acid, ring oxidation to 4’-hydroxypropranolol, or glucuronidation to propranolol glucuronide .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, its absorption in the intestines is known to be saturated with increasing concentration . It also undergoes extensive first-pass metabolism in the liver, leading to the formation of active and inactive compounds .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . For instance, a study found that this compound at a dose of 7 mg/kg/day increased skeletal structural and mechanic efficiency in an animal model of growth retardation .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by three main pathways: ring oxidation (approximately 33% of dose), side chain oxidation (20%) and glucuronidation (17%) . It interacts with enzymes such as CYP1A2, CYP2D6, CYP2C19, and CYP3A4 during its metabolism .
Propiedades
IUPAC Name |
1-(2-cyclopropylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-11(2)16-9-13(17)10-18-15-6-4-3-5-14(15)12-7-8-12;/h3-6,11-13,16-17H,7-10H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFFTYPXDOXRNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1C2CC2)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27325-36-6 (Parent) | |
Record name | 2-Propanol, 1-(o-cyclopropylphenoxy)-3-(isopropylamino), hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027325184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70954405 | |
Record name | 1-(2-Cyclopropylphenoxy)-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70954405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27325-18-4, 32752-13-9 | |
Record name | 2-Propanol, 1-(o-cyclopropylphenoxy)-3-(isopropylamino), hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027325184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propanol, 1-(o-cyclopropylphenoxy)-3-isopropylamino-, hydrochloride, (+-) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032752139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Procinolol hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303852 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2-Cyclopropylphenoxy)-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70954405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.